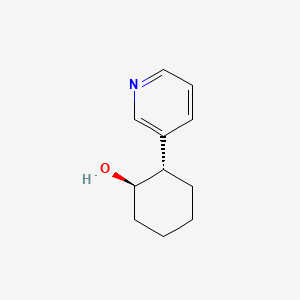

(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-pyridin-3-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYALRNKMPRASO-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1r,2s 2 Pyridin 3 Yl Cyclohexan 1 Ol

Diastereoselective and Enantioselective Synthetic Routes

The construction of the two adjacent stereocenters in the target molecule can be approached through various enantioselective and diastereoselective strategies. These routes aim to create the desired stereochemistry directly, minimizing the need for resolving mixtures of isomers.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter(s) are set, the auxiliary is removed and can often be recycled. sigmaaldrich.com For the synthesis of (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol, a chiral auxiliary could be attached to a cyclohexanone (B45756) precursor to control the facial selectivity of a key bond-forming step.

One plausible strategy involves the use of an Evans oxazolidinone auxiliary. The N-acyl oxazolidinone derived from cyclohexanecarboxylic acid could undergo a stereoselective alpha-bromination followed by an elimination to yield an α,β-unsaturated system. Alternatively, and more directly, a chiral imine or enamine could be formed from cyclohexanone using a chiral amine, such as one derived from (S)-(-)-1-phenylethylamine. Subsequent conjugate addition of an organometallic pyridin-3-yl reagent would be directed by the auxiliary. A final reduction of the ketone would yield the alcohol. The choice of reducing agent would be critical to control the diastereoselectivity of the hydroxyl group formation relative to the newly installed pyridinyl group.

Another approach could utilize pseudoephedrine as a chiral auxiliary. sigmaaldrich.com By forming a pseudoephedrine amide with a suitable cyclohexyl precursor, subsequent alkylation or addition reactions can proceed with high diastereoselectivity. Asymmetric aldol (B89426) reactions using ephedrine-derived oxadiazinones have also shown high diastereoselectivity in creating syn adducts. nih.gov

| Method | Chiral Auxiliary | Key Transformation | Anticipated Outcome |

| Enolate Alkylation | Evans Oxazolidinone | Stereoselective alkylation of a cyclohexanone enolate | High diastereoselectivity |

| Conjugate Addition | (S)-1-Phenylethylamine | Directed addition of a pyridin-3-yl nucleophile to a chiral enamine | Control over C2 stereocenter |

| Aldol Reaction | Ephedrine-based Oxadiazinone | Asymmetric aldol addition to form C-C bond | High facial selectivity nih.gov |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. For the target molecule, a key C-C bond formation could be the addition of a pyridin-3-yl group to a cyclohexene-derived scaffold.

A rhodium-catalyzed asymmetric reductive Heck reaction represents a viable method. nih.gov In a related synthesis, Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative with an arylboronic acid was used to generate 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov A similar strategy could be envisioned where a cyclohexenylboronic acid derivative reacts with 3-bromopyridine (B30812) under asymmetric conditions.

Alternatively, the conjugate addition of a pyridin-3-yl organometallic reagent to cyclohexenone, catalyzed by a chiral copper-ligand complex, could establish the stereocenter at the C2 position. Pyridine-oxazoline type ligands have emerged as powerful tools in such asymmetric transformations. rsc.org The resulting 2-(pyridin-3-yl)cyclohexanone would then be reduced diastereoselectively to install the C1 hydroxyl group.

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Rhodium / Chiral Phosphine | Asymmetric Reductive Heck | Pyridine (B92270) derivative, Cyclohexene derivative | Forms C-C bond with high enantioselectivity nih.gov |

| Copper / Pyridine-Oxazoline | Asymmetric Conjugate Addition | Cyclohexenone, 3-Pyridylboronic acid | Creates C2 stereocenter catalytically rsc.org |

| Dual Organocatalyst | [5+2] Cycloaddition | Pyrylium intermediate, Alkene | Constructs complex heterocyclic scaffolds stereoselectively nih.gov |

Perhaps the most direct route to this compound involves the stereocontrolled reduction of the corresponding ketone, 2-(pyridin-3-yl)cyclohexanone. This approach separates the challenge into two parts: the synthesis of the precursor ketone and the subsequent stereoselective reduction. The reduction must control both the relative (trans) and absolute (1R, 2S) stereochemistry.

Diastereoselective reduction of the ketone can often be achieved by using bulky reducing agents, such as L-Selectride®, which favor axial attack on the carbonyl, leading to the equatorial alcohol. To achieve enantioselectivity, a chiral reducing agent or a catalyst is required. Asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst, such as (R,R)-Ts-DENEB, is a powerful method for the enantioselective reduction of ketones. rsc.org

A related strategy involves the reduction of an N-p-toluenesulfinyl ketimine derived from 2-pyridyl ketones, which has been shown to proceed with high diastereoselectivity. unito.it Adapting this method, the condensation of 2-(pyridin-3-yl)cyclohexanone with (R)-(+)-p-toluenesulfinamide would form a chiral sulfinylimine. Reduction of this intermediate with a hydride source like sodium borohydride (B1222165) would be directed by the sulfinyl group, followed by acidic hydrolysis to remove the auxiliary and reveal the chiral amine. While this yields an amino group instead of a hydroxyl group, the underlying principle of auxiliary-directed reduction is highly relevant and adaptable.

| Reagent/Catalyst | Precursor | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| L-Selectride® | 2-(pyridin-3-yl)cyclohexanone | Good | High (favors trans) | N/A (racemic) |

| (R,R)-Ts-DENEB / HCO₂H:Et₃N | 2-(pyridin-3-yl)cyclohexanone | Good-Excellent | High | High |

| NaBH₄ on Chiral Sulfinylimine | N-((R)-p-tolylsulfinyl)-2-(pyridin-3-yl)cyclohexan-1-imine | Good | >95:5 | >95% |

The carbon framework of the target molecule can be assembled using classical condensation reactions. For instance, an aldol condensation between cyclohexanone and 3-pyridinecarboxaldehyde, followed by dehydration, would yield 2-(pyridin-3-ylmethylene)cyclohexanone. The subsequent challenge is the stereoselective reduction of both the carbon-carbon double bond and the ketone.

A catalytic asymmetric hydrogenation using a chiral catalyst (e.g., a Rh- or Ru-phosphine complex) could potentially reduce both functional groups in a single, highly controlled step. The choice of catalyst and conditions would be paramount to achieving the desired (1R,2S) configuration from among the four possible stereoisomers. Modern methods for functionalizing pyridine rings, such as the addition of Grignard reagents to pyridine N-oxides, provide versatile routes to creating the necessary precursors for these condensation strategies. organic-chemistry.org

Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a mixture of enantiomers, a resolution technique is required to isolate the desired one.

Kinetic resolution separates a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.

A highly effective method for resolving alcohols is lipase-catalyzed enzymatic kinetic resolution. In a typical procedure, the racemic mixture of (±)-trans-2-(pyridin-3-yl)cyclohexan-1-ol would be treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CalB). The enzyme will selectively acylate one enantiomer at a much faster rate. For example, if the (1S,2R) enantiomer is acylated faster, the unreacted alcohol will become enriched in the desired (1R,2S) enantiomer. The resolution is stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol. nih.gov

Dynamic kinetic resolution (DKR) is an advanced version where the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows for a theoretical yield of 100% of the desired acylated enantiomer. A DKR of the target compound could be achieved by combining a lipase for the resolution step with a ruthenium catalyst (like Shvo's catalyst) to racemize the alcohol substrate. nih.gov

| Method | Chiral Agent | Principle | Max. Theoretical Yield |

| Enzymatic Kinetic Resolution | Lipase (e.g., CalB) | Selective acylation of one enantiomer from a racemic alcohol mixture nih.gov | 50% (of desired enantiomer) |

| Dynamic Kinetic Resolution | Lipase + Ru-catalyst | Selective acylation combined with in-situ racemization of the substrate nih.gov | 100% (of a single enantiomer product) |

Advanced Spectroscopic and Structural Characterization of 1r,2s 2 Pyridin 3 Yl Cyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural and stereochemical assignment.

The (1R,2S) stereochemistry dictates a cis relationship between the hydroxyl group at C-1 and the pyridin-3-yl group at C-2. This arrangement significantly influences the chemical shifts and coupling constants of the cyclohexyl protons.

In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position to minimize steric strain. The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the pyridine (B92270) ring. The proton attached to the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet, with its chemical shift and multiplicity being highly dependent on its axial or equatorial orientation and the coupling to adjacent protons. Similarly, the proton at C-2 (H-2), adjacent to the pyridine ring, would also exhibit a characteristic multiplet.

The coupling constants (J-values) between adjacent protons are particularly diagnostic of their dihedral angles and thus their relative stereochemistry. For a cis-1,2-disubstituted cyclohexane, one expects to observe both axial-axial, axial-equatorial, and equatorial-equatorial couplings, leading to complex splitting patterns. A detailed analysis of these coupling constants would be critical for confirming the cis relationship.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The carbons of the cyclohexane ring would appear in the aliphatic region, while the carbons of the pyridine ring would be found in the aromatic region at lower field. The chemical shifts of C-1 and C-2 would be particularly sensitive to the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 3.5 - 4.5 (multiplet) | C-1: 65 - 75 |

| H-2 | 2.5 - 3.5 (multiplet) | C-2: 45 - 55 |

| Cyclohexyl CH₂ | 1.2 - 2.2 (multiple multiplets) | Cyclohexyl CH₂: 20 - 40 |

| Pyridyl H | 7.0 - 8.5 (multiple signals) | Pyridyl C: 120 - 150 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions. The data is based on general values for similar structural motifs.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for a complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between H-1 and its neighboring protons on the cyclohexane ring, and between H-2 and its neighbors. This is crucial for tracing the connectivity of the entire spin system of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the spatial proximity of protons. For the (1R,2S) isomer, a cross-peak between H-1 and H-2 would be expected, confirming their cis relationship on the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the pyridin-3-yl substituent to the cyclohexane ring, for example, by observing a correlation from H-2 to the carbons of the pyridine ring.

The cyclohexane ring in this compound can exist in two chair conformations that are in equilibrium. The analysis of the proton-proton coupling constants, particularly the large diaxial couplings (typically 8-13 Hz), can provide quantitative information about the conformational preference of the molecule in solution. The relative populations of the two chair conformers can be estimated from the observed coupling constants.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org The broadness of this peak is indicative of intermolecular hydrogen bonding. libretexts.org A C-O stretching vibration should be observable in the 1050-1200 cm⁻¹ region. libretexts.org The presence of the pyridine ring would give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹. The aliphatic C-H stretching of the cyclohexane ring would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the cyclohexane and pyridine rings.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| C=C and C=N Stretch (pyridine) | 1400 - 1600 | Medium to Strong |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₅NO, which corresponds to a molecular weight of 177.24 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z = 177 would be expected. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 159. libretexts.org Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a common fragmentation pathway for alcohols. libretexts.org For this molecule, this could involve the loss of the pyridin-3-yl group or a fragment from the cyclohexane ring. The fragmentation of the pyridine ring would also produce characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 177 | [M]⁺ (Molecular Ion) |

| 159 | [M - H₂O]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR spectroscopy can strongly suggest the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This would provide unambiguous confirmation of the (1R,2S) configuration, as well as detailed information on bond lengths, bond angles, and the preferred conformation of the cyclohexane ring in the solid state. Furthermore, the analysis of the crystal packing would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive search for the specific crystal structure of this compound in prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield any publicly available crystallographic information file (CIF) or published X-ray diffraction data for this specific stereoisomer. The absence of this foundational data precludes a detailed, experimentally-backed analysis of its crystal packing and specific intermolecular interactions.

In the hypothetical crystalline state, one would anticipate the presence of key intermolecular forces dictating the supramolecular architecture. The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This would likely lead to the formation of O-H···N hydrogen bonds, a common and strong interaction in crystals of related pyridyl-alcohol compounds. researchgate.net These interactions could link molecules into chains, dimers, or more complex networks. nih.govmdpi.com

To provide a quantitative analysis, a data table summarizing these potential interactions would be constructed following an X-ray diffraction study. This table would include parameters such as the donor-acceptor distance, the D-H···A angle for hydrogen bonds, and the centroid-to-centroid distance and slip angles for any π-π stacking interactions.

Interactive Data Table: Hypothetical Intermolecular Interactions

| Interaction Type | Donor (D) - H···Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Centroid-Centroid Distance (Å) |

| Hydrogen Bonding | O-H···N(pyridyl) | Data Not Available | Data Not Available | N/A |

| π-π Stacking | Pyridyl···Pyridyl | N/A | N/A | Data Not Available |

Note: The data in this table is hypothetical and serves as a template for the type of information that would be derived from experimental crystallographic data.

Analysis of Conformational Features in the Crystalline State

Without experimental crystal structure data, a definitive analysis of the conformational features of this compound in the crystalline state remains speculative. The conformation of the molecule in the solid state is a result of the interplay between intramolecular steric effects and the stabilizing forces of intermolecular interactions within the crystal lattice.

The cyclohexane ring is expected to adopt a stable chair conformation to minimize torsional and angular strain. In this conformation, the substituents—the hydroxyl group and the pyridyl group—would occupy either axial or equatorial positions. For a trans-1,2-disubstituted cyclohexane, such as the (1R,2S) isomer, the lowest energy conformation typically features both substituents in equatorial positions to minimize 1,3-diaxial interactions. Therefore, it is highly probable that in the crystalline state, both the hydroxyl and the pyridyl groups are in equatorial orientations.

The relative orientation of the pyridine ring with respect to the cyclohexane ring is defined by the torsion angle around the C-C bond connecting the two rings. This orientation would be influenced by the packing forces and any intramolecular or intermolecular hydrogen bonds.

A detailed conformational analysis would involve the measurement of key torsion angles from the crystal structure data.

Interactive Data Table: Hypothetical Torsion Angles for Conformational Analysis

| Torsion Angle | Atoms Involved | Angle (°) |

| Cyclohexane Ring Puckering | e.g., C1-C2-C3-C4 | Data Not Available |

| Pyridyl Group Orientation | e.g., C1-C2-C(pyridyl)-C(pyridyl) | Data Not Available |

| Hydroxyl Group Orientation | e.g., H-O1-C1-C2 | Data Not Available |

Note: This table represents the type of data that would be extracted from a crystallographic study to define the molecule's conformation in the solid state.

Chemical Reactivity and Derivatization of 1r,2s 2 Pyridin 3 Yl Cyclohexan 1 Ol

Reactions at the Hydroxyl Group

The secondary alcohol group is a versatile handle for chemical modification. Its reactions are characteristic of secondary alcohols, involving transformations like acylation, oxidation to a ketone, and substitution after activation.

The hydroxyl group of (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This transformation is typically achieved by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, though the reaction is reversible. A notable method is the Mitsunobu reaction, which allows for esterification with inversion of stereochemistry using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD).

Etherification: The Williamson ether synthesis is a common method for forming ethers from alcohols. This process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (SN2) reaction to form the corresponding ether. The efficiency of this reaction is highest with primary alkyl halides due to reduced steric hindrance.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | (1R,2S)-2-(pyridin-3-yl)cyclohexyl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | (1R,2S)-2-(pyridin-3-yl)cyclohexyl benzoate |

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form the corresponding ketone, (2S)-2-(pyridin-3-yl)cyclohexan-1-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, scale) and the presence of other sensitive functional groups.

Commonly used reagents include:

Chromium-based reagents: Jones reagent (chromic acid, H₂CrO₄, generated from CrO₃ and H₂SO₄ in acetone) is a powerful oxidizing agent. For reactions requiring milder, non-aqueous conditions, pyridinium (B92312) chlorochromate (PCC) is an effective choice that typically stops the oxidation of primary alcohols at the aldehyde stage and is well-suited for secondary alcohols.

TEMPO-based systems: 2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) is a stable radical that can be used in catalytic amounts along with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or iodobenzene (B50100) dichloride, for a mild and selective oxidation.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.

o-Iodoxybenzoic acid (IBX): Another hypervalent iodine reagent that is effective for the oxidation of alcohols, often used in dimethyl sulfoxide (B87167) (DMSO).

Table 2: Common Reagents for the Oxidation of this compound

| Reagent(s) | Solvent(s) | Expected Product |

|---|---|---|

| CrO₃, H₂SO₄, H₂O | Acetone | (2S)-2-(pyridin-3-yl)cyclohexan-1-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (2S)-2-(pyridin-3-yl)cyclohexan-1-one |

| TEMPO (cat.), NaOCl | Dichloromethane/Water | (2S)-2-(pyridin-3-yl)cyclohexan-1-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (2S)-2-(pyridin-3-yl)cyclohexan-1-one |

The direct nucleophilic substitution of a hydroxyl group is generally unfavorable because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group.

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction. This two-step sequence allows for the introduction of various functional groups with an inversion of stereochemistry at the carbon center.

Alternatively, in the presence of strong hydrohalic acids like HBr or HCl, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. The subsequent attack by the halide ion (Br⁻ or Cl⁻) proceeds via an SN2 mechanism for primary and secondary alcohols.

Table 3: Nucleophilic Substitution via Hydroxyl Group Activation

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl), Pyridine | (1R,2S)-2-(pyridin-3-yl)cyclohexyl 4-methylbenzenesulfonate | Sodium Azide (NaN₃) | (1S,2S)-1-azido-2-(pyridin-3-yl)cyclohexane |

| Methanesulfonyl chloride (MsCl), Triethylamine | (1R,2S)-2-(pyridin-3-yl)cyclohexyl methanesulfonate | Sodium Cyanide (NaCN) | (1S,2S)-2-(pyridin-3-yl)cyclohexane-1-carbonitrile |

| Concentrated HBr | (1R,2S)-2-(pyridin-3-yl)cyclohexyloxonium ion | Bromide ion (Br⁻) | (1S,2S)-1-bromo-2-(pyridin-3-yl)cyclohexane |

Reactions Involving the Pyridine Moiety

The nitrogen atom of the pyridine ring is nucleophilic and basic, making it susceptible to reactions with electrophiles and a coordination site for metal ions.

N-Alkylation: The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary pyridinium salts. This reaction introduces a positive charge on the pyridine ring, significantly altering the electronic properties of the molecule. The formation of these salts can increase water solubility and can also activate the pyridine ring for other transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide modifies the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. This is a common strategy in pyridine chemistry to achieve substitution patterns that are otherwise difficult to obtain.

Table 4: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 3-((1S,2R)-2-hydroxycyclohexyl)-1-methylpyridin-1-ium iodide |

| N-Alkylation | Benzyl Bromide (BnBr) | 1-benzyl-3-((1S,2R)-2-hydroxycyclohexyl)pyridin-1-ium bromide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | (1R,2S)-2-(1-oxido-pyridin-1-ium-3-yl)cyclohexan-1-ol |

| N-Oxidation | Hydrogen Peroxide, Acetic Acid | (1R,2S)-2-(1-oxido-pyridin-1-ium-3-yl)cyclohexan-1-ol |

Pyridyl alcohol compounds are effective ligands in coordination chemistry. This compound can act as a chelating ligand, using both the pyridine nitrogen and the hydroxyl oxygen to bind to a metal center. Such N,O-bidentate ligands can form stable complexes with a variety of transition metals, including nickel(II), copper(I), silver(I), aluminum, and iron. The formation of these metal complexes is crucial for their application in homogeneous catalysis, where the chiral ligand can induce enantioselectivity in chemical transformations. The specific coordination mode and the resulting geometry of the complex depend on the metal ion, its oxidation state, and the other ligands present.

Table 5: Potential Metal Coordination

| Metal Precursor | Expected Coordination Mode | Potential Application |

|---|---|---|

| NiCl₂·6H₂O | N,O-bidentate | Homogeneous Catalysis |

| CuCl | N,O-bidentate | Homogeneous Catalysis |

| AgNO₃ | N,O-bidentate | Antimicrobial Materials |

| Fe(NO₃)₃·9H₂O | N,O-bidentate | Magnetic Materials, Catalysis |

Reactions on the Cyclohexane (B81311) Ring

The saturated carbocyclic framework of this compound is generally stable. However, the presence of the hydroxyl and pyridinyl groups can influence the reactivity of the cyclohexane ring, enabling a range of chemical transformations.

Functionalization via Electrophilic or Nucleophilic Substitution

Direct substitution on the saturated cyclohexane ring is inherently challenging due to the lack of a π-system, which typically facilitates electrophilic attack, and the absence of strong electron-withdrawing groups to activate the ring for nucleophilic substitution. However, indirect methods and reactions involving neighboring group participation can be envisioned.

Electrophilic Substitution:

Direct electrophilic attack on the C-H bonds of the cyclohexane ring is not a feasible pathway under standard electrophilic aromatic substitution conditions. masterorganicchemistry.comwikipedia.org Such reactions require an electron-rich aromatic system. However, radical-mediated functionalization can be considered a formal type of electrophilic substitution. For instance, the generation of a radical cation on the electron-rich pyridine ring could potentially lead to intramolecular hydrogen atom abstraction from the cyclohexane ring, creating a site for subsequent functionalization.

A related deconstructive functionalization has been observed for similar 2-arylcyclohexanols. nih.gov Electrochemical oxidation can generate an aromatic radical cation, initiating a cascade that leads to the cleavage of the C1-C2 bond of the cyclohexane ring and the introduction of a new functional group. nih.gov While this method is "deconstructive," it highlights a pathway for functionalizing the carbon skeleton.

Nucleophilic Substitution:

Nucleophilic substitution on the cyclohexane ring of this compound would necessitate the presence of a good leaving group on the ring. The existing hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the pyridine nitrogen or an external nucleophile could then occur.

However, direct nucleophilic substitution on an unactivated sp3-hybridized carbon of a cyclohexane ring is a challenging transformation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reactivity is highly dependent on the stereochemistry of the substrate. For a reaction to proceed via an SN2 mechanism, the nucleophile must attack from the backside of the leaving group. In a cyclohexane chair conformation, this often requires the leaving group to be in an axial position to allow for an anti-periplanar approach of the nucleophile.

In a hypothetical scenario where the hydroxyl group is converted to a tosylate, its reactivity towards a nucleophile would be influenced by its conformational preference (equatorial vs. axial) and the steric hindrance posed by the adjacent pyridin-3-yl group.

Table 4.3.1.1: Hypothetical Functionalization Reactions on the Cyclohexane Ring

| Starting Material | Reagents and Conditions | Potential Product(s) | Reaction Type |

| This compound | 1. TsCl, Pyridine2. NaN3, DMF | (1R,2S)-2-(pyridin-3-yl)cyclohexyl azide | Nucleophilic Substitution (via tosylate) |

| This compound | 1. NaH2. Mel | (1R,2S)-1-methoxy-2-(pyridin-3-yl)cyclohexane | Williamson Ether Synthesis |

| This compound | Electrochemical oxidation in MeOH | ε-methoxy ketone (ring-opened) | Deconstructive Functionalization nih.gov |

Ring Transformations and Rearrangements

The structure of this compound is amenable to various ring transformations, including ring expansions and contractions, often triggered by the generation of a reactive intermediate such as a carbocation adjacent to the ring.

Ring Expansion:

Ring expansion reactions of cycloalkanols can be initiated by the formation of a carbocation at a carbon atom attached to the ring. organic-chemistry.orgrsc.orgmdpi.com For instance, treatment of a 1-(aminomethyl)cyclohexanol (B1329751) derivative with nitrous acid can lead to a Tiffeneau-Demjanov-type rearrangement, expanding the six-membered ring to a seven-membered cycloheptanone. While the title compound does not have an aminomethyl group at C1, a related rearrangement could be envisioned if a carbocation were generated at the C1 position.

Another potential pathway for ring expansion involves the reaction of a cyclic ketone with a diazoalkane. organic-chemistry.org Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, (2S)-2-(pyridin-3-yl)cyclohexan-1-one. Reaction of this ketone with diazomethane (B1218177) could, in principle, lead to a mixture of regioisomeric cycloheptanones.

Ring Contraction:

Ring contractions of cyclohexane derivatives can also occur, often proceeding through the formation of a bridged intermediate or a rearrangement cascade. chemistrysteps.comresearchgate.netnih.govrsc.org For example, the Favorskii rearrangement of α-haloketones is a well-known method for ring contraction. chemistrysteps.com This would require the conversion of the starting alcohol to the corresponding α-haloketone.

A photochemical approach could also be considered. Visible light-mediated ring contraction of α-acylated cyclic piperidines to cyclopentane (B165970) scaffolds has been reported. nih.gov While this applies to a different heterocyclic system, it demonstrates the potential of photochemical methods for inducing ring contractions. Another relevant transformation is the rearrangement of cyclohexane epoxides to cyclopentane carboxaldehydes, which can be catalyzed by Lewis acids. researchgate.net Conversion of the starting alcohol to an epoxide would be the initial step in such a sequence.

Table 4.3.2.1: Potential Ring Transformation Reactions

| Starting Material Derivative | Reagents and Conditions | Potential Product Type | Transformation |

| (2S)-2-(pyridin-3-yl)cyclohexan-1-one | CH2N2, Et2O | Substituted cycloheptanone | Ring Expansion |

| (1R,2S)-1-amino-2-(pyridin-3-yl)cyclohexan-1-ol | NaNO2, HCl (aq) | Substituted cycloheptanone | Ring Expansion (Tiffeneau-Demjanov type) |

| α-Halo-(2S)-2-(pyridin-3-yl)cyclohexan-1-one | NaOMe, MeOH | Substituted cyclopentane carboxylic acid ester | Ring Contraction (Favorskii Rearrangement) |

| Epoxide of (1R,2S)-2-(pyridin-3-yl)cyclohexene | Lewis Acid (e.g., BF3·OEt2) | Substituted cyclopentane carboxaldehyde | Ring Contraction |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is of interest for exploring structure-activity relationships in medicinal chemistry and for developing new chiral ligands and catalysts. These synthetic efforts can involve modifications at the pyridine ring, the hydroxyl group, or the cyclohexane framework.

The generation of analogues can be achieved through various synthetic strategies. One approach involves the modification of the existing scaffold. For instance, the hydroxyl group can be a handle for introducing a wide variety of substituents through esterification, etherification, or conversion to other functional groups. The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which alters the electronic properties of the aromatic ring and can facilitate further substitution on the pyridine ring itself. wikipedia.org

A more versatile approach to a diverse range of analogues is through de novo synthesis, starting from different building blocks. For example, multicomponent reactions have been employed to synthesize highly substituted pyridine derivatives. nih.gov One could envision a strategy where a substituted cyclohexanone (B45756) is reacted with other components to build up the pyridylcyclohexanol core in a convergent manner.

The synthesis of analogues where the pyridin-3-yl group is replaced by other aryl or heteroaryl moieties can be accomplished by adapting known synthetic routes. For example, the addition of different Grignard or organolithium reagents to a protected 2-chlorocyclohexanone, followed by deprotection and further elaboration, could provide access to a wide range of 2-arylcyclohexanol derivatives. Asymmetric synthesis methodologies are crucial in this context to ensure the desired stereochemistry. researchgate.netmdpi.com

Table 4.4.1: Examples of Synthetic Approaches to Structural Analogues

| Target Analogue Type | Potential Synthetic Strategy | Key Starting Materials |

| Ester and Ether Derivatives | Acylation or alkylation of the hydroxyl group. | This compound, Acyl chlorides, Alkyl halides |

| Pyridine N-Oxide Derivative | Oxidation of the pyridine nitrogen. | This compound, m-CPBA |

| Analogues with Substituted Pyridine Ring | Nucleophilic aromatic substitution on a pre-functionalized pyridine ring. | Halogenated pyridine precursors |

| Analogues with Different Aryl Groups | Grignard addition to a protected cyclohexanone derivative. | Substituted aryl bromides, Protected cyclohexanone |

| Fused-Ring Analogues | Intramolecular cyclization reactions. | Appropriately functionalized derivatives of the parent compound |

Role As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Applications as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The efficacy of (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol as a chiral auxiliary would rely on the bulky and conformationally restricted pyridylcyclohexyl group to create a distinct steric environment, effectively shielding one face of the reactive center and forcing reagents to approach from the opposite, less hindered side.

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular complexity. When a prochiral substrate is attached to the hydroxyl group of this compound, the auxiliary can exert powerful stereocontrol over reactions such as aldol (B89426) additions, Michael additions, and alkylations.

For instance, in a diastereoselective aldol reaction, an enolate derived from an ester of the auxiliary would adopt a conformation where the large pyridylcyclohexyl group blocks one of its π-faces. The incoming aldehyde would then be forced to react from the accessible face, leading to the preferential formation of one diastereomer. The stereochemical outcome is dictated by the inherent (1R,2S) configuration of the auxiliary. A similar principle applies to the conjugate addition of nucleophiles to α,β-unsaturated systems, where the auxiliary directs the approach of the nucleophile.

Studies on analogous compounds, such as trans-2-phenylcyclohexanol, have demonstrated the effectiveness of this scaffold as a chiral auxiliary. In Diels-Alder reactions, high levels of diastereomeric excess were achieved when this auxiliary was used, showcasing the directing power of the trans-substituted cyclohexyl ring. researchgate.net This strong precedent suggests that the pyridyl-substituted analogue would perform with similar or potentially enhanced efficacy, given the additional coordinating ability of the pyridine (B92270) nitrogen.

Table 1: Representative Diastereoselective Carbon-Carbon Bond Forming Reactions Using Cyclohexyl-Based Auxiliaries Note: This table presents data for analogous systems to illustrate the potential of the this compound scaffold.

| Reaction Type | Auxiliary | Substrate | Reagent/Conditions | Diastereomeric Ratio (d.r.) |

| Diels-Alder | (trans)-2-Phenylcyclohexanol | Acrylate | Cyclopentadiene, Lewis Acid | High d.r. reported researchgate.net |

| Michael Addition | Curcumin (contains cyclohexanone) | Arylidenemalonate | aq. KOH, TBAB | Complete d.r. in most cases beilstein-journals.org |

| Allylation | Unprotected Carbohydrate | Allyl Bromide, Tin | Aqueous Ethanol | Useful diastereoselectivity harvard.edu |

The stereodirecting influence of this compound can also be harnessed in asymmetric reduction and oxidation reactions. If a prochiral ketone or a related carbonyl compound is attached as an ester to the auxiliary's hydroxyl group, the subsequent reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165) would be highly diastereoselective. The auxiliary's steric bulk would guide the hydride to the less hindered face of the carbonyl, producing a chiral alcohol with a predictable configuration.

Conversely, in an oxidation reaction, a substrate containing a prochiral center, such as a sulfide, could be attached to the auxiliary. Oxidation to the corresponding sulfoxide (B87167) would proceed with high diastereoselectivity, as the oxidant would preferentially attack from the sterically accessible side. After the reaction, the chiral auxiliary can be cleaved and recycled, leaving behind an enantiomerically enriched product.

Utility as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The combination of a pyridine nitrogen atom and an alcohol oxygen makes this compound an excellent candidate for a bidentate N,O-ligand in metal-catalyzed asymmetric reactions. Upon deprotonation of the alcohol, the resulting alcoholato ligand can form stable chelate rings with a variety of transition metals, including copper, rhodium, palladium, iridium, and zinc. nih.govnih.gov The rigid chiral backbone of the ligand ensures that this coordination creates a well-defined and asymmetric environment around the metal center, which is the key to achieving high enantioselectivity in catalysis.

The synthesis of metal complexes involving pyridinyl alcohol ligands is typically straightforward. A common method involves treating the chiral ligand with a strong base, such as an organolithium reagent or a metal hydride, to generate the corresponding lithium or sodium alcoholate in situ. This is followed by the addition of a suitable metal precursor, such as a metal halide or triflate (e.g., CuCl, PdCl2, [Rh(COD)Cl]2). nih.gov The resulting complex features the chiral N,O-ligand chelated to the metal center.

The coordination geometry of these complexes can vary, influencing their catalytic activity. nih.gov The hemilabile nature of the pyridine-metal bond is a crucial feature; the pyridine can reversibly dissociate to open a coordination site for substrate binding, facilitating the catalytic cycle. nih.gov

Table 2: Examples of Metals and Precursors Used in Complexation with Pyridinyl Alcohol Ligands

| Metal | Common Precursor(s) | Typical Reaction | Reference(s) |

| Ruthenium (Ru) | Grubbs I Catalyst | Reaction with lithium salt of the ligand | nih.gov |

| Molybdenum (Mo) | MoO2Cl2(THF)2 | Reaction in CH2Cl2 | nih.gov |

| Copper (Cu) | CuCl | Reaction with ligand in ethanol | jscimedcentral.com |

| Silver (Ag) | AgNO3 | Reaction with ligand in ethanol | jscimedcentral.com |

| Nickel (Ni) | NiCl2·6H2O | Reaction with ligand in ethanol | jscimedcentral.com |

Metal complexes of chiral pyridinyl alcohols are effective catalysts for a wide array of enantioselective transformations. The chiral ligand-metal complex functions as a chiral Lewis acid, activating the substrate and controlling the stereochemical outcome.

Diels-Alder Reaction: In a catalytic enantioselective Diels-Alder reaction, the chiral metal complex would coordinate to the dienophile (e.g., an α,β-unsaturated aldehyde or ketone). This coordination both lowers the LUMO of the dienophile, accelerating the reaction, and shields one of its faces due to the steric environment created by the this compound ligand. The diene would then approach from the unshielded face, leading to the formation of the cycloadduct with high enantioselectivity. mdpi.comnih.gov

Aldol Reaction: For an asymmetric aldol reaction, the chiral Lewis acid complex activates the aldehyde electrophile. The pre-formed enolate nucleophile then adds to the aldehyde. The facial selectivity of this addition is controlled by the chiral environment of the catalyst, which dictates the orientation of the aldehyde within the coordination sphere, resulting in an enantiomerically enriched β-hydroxy carbonyl product. researchgate.netnih.gov

Alkylation Reactions: Chiral pyridine-containing ligands have shown great success in enantioselective alkylation reactions. For instance, in the copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines, a catalyst derived from a chiral diphosphine ligand provided excellent enantioselectivity. nih.gov A molybdenum complex with a chiral pyridyl ligand has been used for asymmetric allylic alkylation to create quaternary stereocenters with nearly perfect enantioselectivity. acs.org A complex of this compound would be expected to perform similarly, controlling the stereochemistry of the C-C bond formation.

Table 3: Performance of Analogous Chiral Pyridyl Ligands in Enantioselective Catalysis Note: This table presents data for analogous systems to illustrate the potential of this compound as a ligand.

| Reaction Type | Metal/Ligand System | Substrates | Enantiomeric Excess (ee) | Reference(s) |

| Aldol Reaction | Chiral 2-pyridyl-2-imidazoline (organocatalyst) | Aldehyde + Ketone | Up to 99% er | researchgate.net |

| Conjugate Alkylation | Cu / Chiral diphosphine | Alkenyl pyridine + EtMgBr | 94% ee | nih.gov |

| Allylic Alkylation | Mo / Chiral pyridyl diamine | Allylic carbonate + Malonate | >99% ee | acs.org |

| C-H Addition | Sc / Chiral binaphthyl | Pyridine + 1-Alkenes | Up to 98% er | acs.org |

The mechanism of catalysis by metal complexes of this compound involves intricate interactions between the metal, the ligand, and the substrates. The pyridine nitrogen and the alcoholate oxygen coordinate to the metal, forming a rigid chelate structure. This creates a "chiral pocket" around the metal's active site.

The substrate, typically an electrophile like an aldehyde or an enone, coordinates to the Lewis acidic metal center. This coordination is directed by the steric and electronic properties of the chiral ligand. The bulky cyclohexyl group, held in a specific orientation by the trans stereochemistry, effectively blocks one side of the coordinated substrate. Consequently, the nucleophile is forced to attack from the open, less-hindered face, ensuring a highly stereoselective transformation.

Mechanistic studies on related pyridine(diimine) iron catalysts have identified catalyst deactivation pathways and the role of the redox-active ligand in the catalytic cycle. nih.gov Furthermore, the hemilability of the pyridine-metal bond can be crucial. Temporary dissociation of the pyridine nitrogen can open a coordination site for the substrate to bind, and its re-coordination can promote product release, thus regenerating the active catalyst. This dynamic interaction is a key feature of many catalysts bearing hemilabile ligands. nih.gov

Computational and Theoretical Investigations of 1r,2s 2 Pyridin 3 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations (e.g., DFT Studies)

No published data available.

No published data available.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

No published data available.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

No published data available.

Computational Studies of Reaction Mechanisms and Transition States in Asymmetric Transformations

No published data available.

Ligand-Receptor Docking Studies (in vitro biological models)

No published data available.

Mechanistic Studies of Biological Activity in in Vitro Models

Investigation of Molecular Targets and Pathways

To date, specific molecular targets and signaling pathways modulated by (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol have not been elucidated in publicly accessible scientific literature. Identifying the molecular targets of a novel compound is a critical first step in understanding its mechanism of action. This process typically involves a combination of computational and experimental approaches.

Hypothetical Investigative Approaches:

Target Prediction: In silico tools and databases could be utilized to predict potential protein targets based on the compound's structural similarity to known ligands.

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics could be employed to isolate and identify binding partners from cell lysates.

Phenotypic Screening: High-content screening of the compound against a panel of cell lines can reveal specific cellular phenotypes, which can then be used to infer potential targets and pathways. Subsequent validation would involve targeted assays to confirm the interaction and its functional consequences.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs.

Key Structural Modifications for SAR Studies:

| Structural Moiety | Potential Modifications | Rationale for Investigation |

| Pyridinyl Ring | Substitution at different positions (2-, 4-); Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | To probe the importance of the nitrogen atom's position and the electronic properties of the aromatic ring for target binding. |

| Cyclohexanol (B46403) Ring | Alteration of stereochemistry (e.g., (1S,2R), (1R,2R), (1S,2S)); Modification of the hydroxyl group (e.g., etherification, esterification) | To determine the optimal spatial arrangement for interaction with the biological target and the role of the hydroxyl group as a hydrogen bond donor/acceptor. |

| Linkage | Introduction of spacers or different linkers between the two ring systems | To assess the impact of conformational flexibility and distance between the key pharmacophoric features. |

Such studies, while not yet published for this specific compound, are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition Studies

The potential of this compound as an enzyme inhibitor remains unexplored. The presence of a pyridine (B92270) ring and a hydroxyl group suggests that it could potentially interact with the active sites of various enzymes.

Potential Enzyme Classes for Investigation:

Kinases: The pyridine moiety is a common scaffold in many kinase inhibitors.

Cytochrome P450 Enzymes: Many nitrogen-containing heterocyclic compounds are known to inhibit or be metabolized by CYP enzymes.

Histone Deacetylases (HDACs): The cyclohexanol portion could potentially mimic the substrate of some HDACs.

Enzyme inhibition assays would be necessary to determine if the compound exhibits activity against any specific enzymes and to characterize the nature of the inhibition (e.g., competitive, non-competitive).

Antimicrobial Activity in Cellular Systems

There is currently no published data on the antimicrobial activity of this compound. To assess its potential as an antimicrobial agent, the compound would need to be tested against a panel of clinically relevant bacterial and fungal strains.

Standard In Vitro Antimicrobial Assays:

| Assay Type | Description |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a microorganism. |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | The lowest concentration of the compound that results in a significant reduction in the initial microbial inoculum. |

| Time-Kill Assays | To assess the rate at which the compound kills the microorganism. |

Cytotoxic Effects on Defined Cell Lines

The cytotoxic potential of this compound has not been reported. In vitro cytotoxicity assays are essential to evaluate the compound's potential as an anticancer agent or to identify any general toxicity to mammalian cells.

Commonly Used Cell Lines and Assays:

| Cell Line Panel | Assay | Endpoint Measured |

| NCI-60 (National Cancer Institute) | Sulforhodamine B (SRB) assay | Cell protein content (cell mass) |

| Various cancer cell lines (e.g., HeLa, MCF-7, A549) | MTT, MTS, or AlamarBlue assays | Metabolic activity (cell viability) |

| Normal cell lines (e.g., fibroblasts) | Trypan blue exclusion assay | Cell membrane integrity |

The results of these assays, typically reported as IC50 values (the concentration that inhibits 50% of cell growth or viability), would provide initial insights into the compound's therapeutic window.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The in vitro ADME properties of this compound have not been characterized. These studies are crucial in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo.

Key In Vitro ADME Assays:

| ADME Property | Assay | Typical Parameters Measured |

| Absorption | Caco-2 permeability assay | Apparent permeability coefficient (Papp) |

| Metabolism | Microsomal stability assay | In vitro half-life (t1/2), intrinsic clearance (CLint) |

| Distribution | Plasma protein binding assay | Percentage of compound bound to plasma proteins |

Understanding these properties is vital for assessing the drug-like qualities of a compound and for guiding further optimization efforts.

Conclusion and Future Research Directions

Summary of Current Research Achievements

The synthesis of chiral pyridinyl alcohols and related amino alcohols has seen significant progress. Key achievements that form the foundation for work on (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol include:

Stereoselective Synthesis: Methodologies for the diastereoselective and enantioselective synthesis of related 2-arylcyclohexanols and chiral β-amino alcohols have been established. These often involve cascade reactions, such as the Michael-aldol reaction, and the use of chiral auxiliaries or catalysts. beilstein-journals.orgwestlake.edu.cn For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn

Catalyst Development: Chiral pyridinyl alcohols are recognized for their potential as ligands in asymmetric catalysis. researchgate.netalfachemic.com Their ability to coordinate with transition metals through both the nitrogen of the pyridine (B92270) ring and the oxygen of the alcohol functionality makes them valuable in creating selective catalysts. researchgate.net

Biological Evaluation of Related Scaffolds: A wide range of pyridine derivatives have been synthesized and evaluated for various biological activities, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.govnih.gov For example, pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for leukemia. nih.govresearchgate.net These studies underscore the therapeutic potential of the pyridinyl moiety.

Identification of Knowledge Gaps and Challenges

Despite the progress in the broader field, specific knowledge concerning this compound is limited, highlighting several gaps and challenges:

Lack of Specific Synthesis Data: There is a discernible absence of published, optimized, and scalable synthetic routes specifically targeting the (1R,2S) stereoisomer of 2-(pyridin-3-yl)cyclohexan-1-ol. While general methods for similar structures exist, the precise stereochemical control required for this specific isomer presents a significant synthetic challenge.

Undefined Physicochemical and Spectroscopic Profile: Detailed characterization data, including specific optical rotation, comprehensive NMR and mass spectrometry data, and crystallographic information for this compound, are not readily available in the scientific literature.

Unexplored Biological Activity: The biological profile of this specific compound remains uninvestigated. Its potential interactions with biological targets are purely speculative, based on the activities of other pyridine-containing molecules.

Limited Catalytic Application Studies: While the potential of chiral pyridinyl alcohols as catalysts is acknowledged, the catalytic efficacy and scope of this compound in specific asymmetric transformations have not been explored.

Prospective Areas for Advanced Synthetic Methodologies

Future research should prioritize the development of efficient and highly stereoselective synthetic methods for this compound. Promising areas for investigation include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-(pyridin-3-yl)cyclohexanone using chiral catalysts could provide a direct route to the desired cis-isomer. Subsequent resolution or deracemization would be necessary to isolate the (1R,2S) enantiomer.

Enzyme-Catalyzed Reactions: Biocatalysis, employing enzymes such as alcohol dehydrogenases, offers a green and highly selective approach to producing chiral alcohols. frontiersin.orgnih.govnih.gov The use of engineered enzymes could enable the direct and highly enantioselective synthesis of this compound.

Radical C-H Functionalization: Emerging techniques in enantioselective radical C-H amination or hydroxylation of a suitable pyridine-substituted cyclohexane (B81311) precursor could offer novel and efficient pathways to this and related chiral amino alcohols. nih.gov

Potential for Novel Chiral Reagents and Catalysts

The unique stereochemistry of this compound makes it a promising candidate for development into novel chiral reagents and catalysts. alfachemic.comchemscene.com Future work could focus on:

Chiral Ligand Synthesis: The compound can serve as a precursor for a new class of bidentate N,O-ligands for transition metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net

Organocatalysis: The hydroxyl and pyridinyl groups could act in concert as a hydrogen-bond donor and acceptor, respectively, enabling its use as an organocatalyst in reactions like the hetero-Diels-Alder reaction. alfachemic.com

Phase-Transfer Catalysis: Derivatization of the alcohol could lead to chiral phase-transfer catalysts for the asymmetric synthesis of various valuable compounds.

Emerging Applications in Material Science or other Non-Therapeutic Fields

Beyond its potential in catalysis and medicine, this compound and its derivatives could find applications in material science:

Chiral Polymers and Materials: Incorporation of this chiral building block into polymer backbones could lead to the development of novel chiral materials with unique optical or recognition properties.

Liquid Crystals: The rigid cyclohexane core combined with the polar pyridinyl group suggests that derivatives of this compound could be explored as components of liquid crystal displays.

Chemosensors: The pyridine unit has a known affinity for metal ions, and thus, derivatives of this compound could be developed as chiral chemosensors for the detection of specific metal ions or small molecules. researchgate.net

Opportunities for Further In Vitro Biological Exploration and Target Identification

Given the broad spectrum of biological activities exhibited by pyridine derivatives, a thorough in vitro investigation of this compound is warranted. nih.govnih.govmdpi.com Future studies should include:

Broad-Spectrum Screening: Initial screening against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in disease, would be a crucial first step. nih.govmdpi.comnih.govresearchgate.net

Target-Specific Assays: Based on the structural similarity to known bioactive molecules, targeted assays could be performed. For example, its potential as a kinase inhibitor or a ligand for nicotinic acetylcholine (B1216132) receptors could be investigated. nih.govnih.gov

ADME/Tox Profiling: Preliminary in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies would be essential to assess the druglikeness and potential liabilities of this compound scaffold. nih.gov

Q & A

Basic: What are the optimal synthetic routes for (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis of this compound typically involves cyclohexene oxide derivatives or catalytic asymmetric hydrogenation. Key steps include:

- Epoxide Ring-Opening : Pyridin-3-yl nucleophiles (e.g., Grignard reagents) can attack cyclohexene oxide derivatives under controlled conditions. Temperature (-20°C to 0°C) and solvent polarity (THF vs. DCM) critically influence regioselectivity and stereochemical outcomes .

- Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of ketone precursors. Solvent choice (methanol vs. ethanol) and pressure (10–50 bar H₂) impact diastereomeric excess (≥90% ee reported in optimized protocols) .

Validation : X-ray crystallography and chiral HPLC are essential for confirming stereochemistry post-synthesis .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-¹H NOESY : Correlates spatial proximity of protons (e.g., pyridinyl H vs. cyclohexanol OH) to confirm axial/equatorial substituent orientation .

- ¹³C NMR : Chemical shifts of cyclohexanol C1 and C2 carbons (δ ~70–75 ppm) indicate trans-diaxial steric interactions .

- X-ray Crystallography : Resolves absolute configuration; reported bond angles (C1-O-C2) and torsion angles (pyridinyl vs. cyclohexanol plane) validate the (1R,2S) configuration .

Advanced: How do transition metal catalysts enhance the efficiency of key steps in synthesizing this compound?

Methodological Answer:

- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions integrate pyridinyl boronic acids with cyclohexenol precursors. Ligand design (e.g., SPhos) reduces steric hindrance, improving yields (70–85%) .

- Rhodium-Mediated C–H Activation : Direct functionalization of cyclohexanol derivatives avoids multi-step synthesis. Solvent-free conditions under Rh(I) catalysis achieve turnover numbers (TON) >500 .

- Silver-Catalyzed Cyclization : AgOTf promotes intramolecular cyclization of propargyl ether intermediates, forming the cyclohexanol core with >95% diastereoselectivity .

Advanced: What computational modeling approaches predict the biological activity and binding interactions of this compound with neurological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Pyridinyl N and cyclohexanol OH show high reactivity indices (Fukui f⁻ >0.1), aligning with neuroprotective activity .

- Molecular Docking (AutoDock Vina) : Simulates binding to NMDA receptors (PDB: 2OL). The compound’s hydroxyl group forms H-bonds with GluN1 (ΔG = -9.2 kcal/mol), while pyridinyl N coordinates Mg²⁺ in the channel .

- MD Simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å confirms sustained binding in aqueous environments .

Advanced: How does the pyridin-3-yl substituent influence the compound’s electronic properties and reactivity compared to phenyl or fluorophenyl analogs?

Methodological Answer:

- Electronic Effects :

- Pyridinyl’s electron-withdrawing nature lowers LUMO energy (-1.8 eV vs. -1.2 eV for phenyl), enhancing electrophilicity in SNAr reactions .

- Fluorophenyl analogs exhibit stronger σ-hole interactions (MEP = +35 kcal/mol) but reduced solubility in polar solvents (logP = 2.1 vs. 1.5 for pyridinyl) .

- Reactivity :

- Pyridinyl’s Lewis basicity facilitates coordination to metal catalysts (e.g., Pd), accelerating cross-coupling kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for phenyl) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil), lab coat, and ANSI Z87.1-compliant goggles .

- Ventilation : Use fume hoods (≥100 ft/min face velocity) during synthesis to mitigate inhalation risks (TLV-TWA: 10 mg/m³) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.